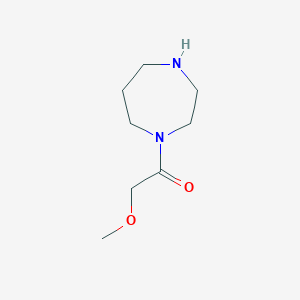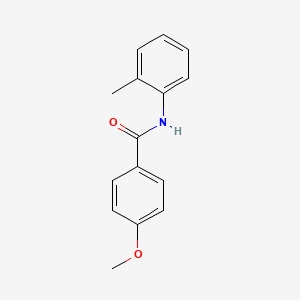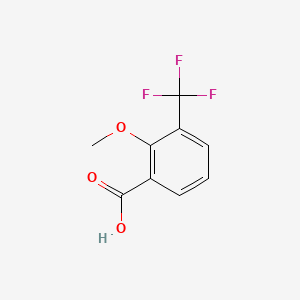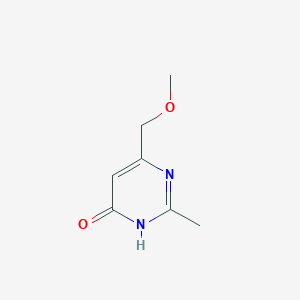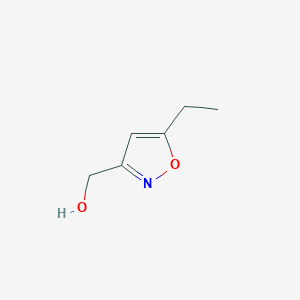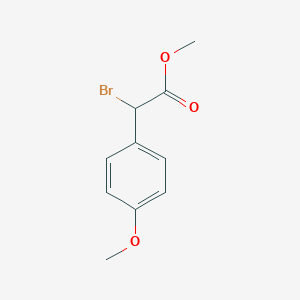
Methyl 2-bromo-2-(4-methoxyphenyl)acetate
Descripción general
Descripción
“Methyl 2-bromo-2-(4-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 . Its IUPAC name is “methyl 2-bromo-2-(4-methoxyphenyl)acetate” and its structure can be represented by the SMILES notation: O=C(OC)C(Br)C(C=C1)=CC=C1OC .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-2-(4-methoxyphenyl)acetate” can be represented by the SMILES notation: O=C(OC)C(Br)C(C=C1)=CC=C1OC . This indicates that the compound contains a bromine atom (Br) attached to a carbon atom, which is also attached to a methoxyphenyl group and an acetate group.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-bromo-2-(4-methoxyphenyl)acetate” are not detailed in the available resources, similar compounds such as methyl bromoacetate are known to react with phenol and amino groups . They can also be used to make vitamins and pharmaceutical drugs .Physical And Chemical Properties Analysis
“Methyl 2-bromo-2-(4-methoxyphenyl)acetate” is a compound with a molecular weight of 259.1 . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
- Mechanism : During SM coupling, transmetalation occurs, transferring the nucleophilic organic group from boron to palladium, leading to the formation of new carbon–carbon bonds .
- Significance : This alkylation process enables the modification of various organic compounds, potentially impacting drug development and materials science .
- Application : The resulting compound has potential bioactivity and may be relevant in drug discovery .
Suzuki–Miyaura Coupling Reagent
Alkylation of Phenol and Amino Groups
Synthesis of 7,8-Dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one
Inhibitor of InhA (Enoyl-Acyl Carrier Protein Reductase)
Research on Vicinal Haloethers
Safety and Hazards
The safety data sheet for a similar compound, methyl bromoacetate, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/eye protection/face protection, and to wash hands and any exposed skin thoroughly after handling .
Mecanismo De Acción
Target of Action
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a type of α-bromo ester . The primary targets of this compound are the conjugate bases of carbene complexes . These complexes play a crucial role in various chemical reactions, including carbon-carbon bond formation .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound reacts with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is widely used in transition metal catalyzed carbon–carbon bond-forming reactions . The downstream effects of this pathway include the synthesis of various organic compounds, including vitamins and pharmaceutical drugs .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the alkylation of phenol and amino groups . It is commonly used as a reagent in the chemical modification of histidine . Additionally, it is used in the synthesis of coumarins and cis-cyclopropane .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the SM coupling conditions, which involve mild and functional group tolerant reaction conditions, can affect the compound’s action and efficacy . Furthermore, the compound is generally environmentally benign, which means it has minimal impact on the environment .
Propiedades
IUPAC Name |
methyl 2-bromo-2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICYREKXXVXWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



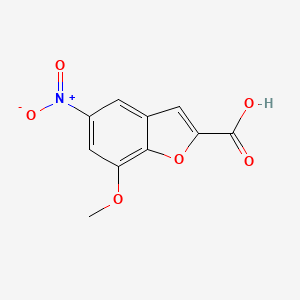
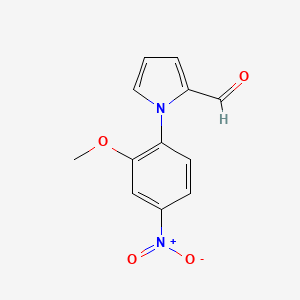
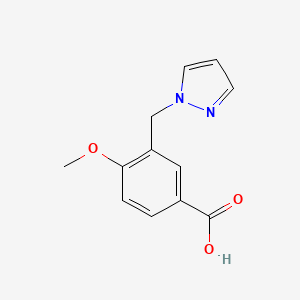

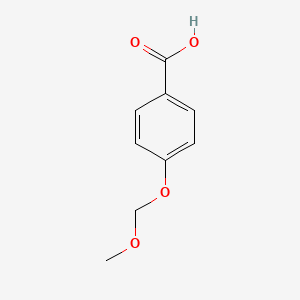

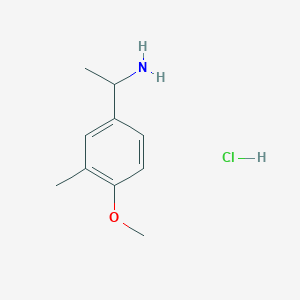
![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)
